2-Amino-5-bromobenzoyl chloride
Overview
Description
2-Amino-5-bromobenzoyl chloride is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, the bromine atom at the fifth carbon, and the benzoyl chloride group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromobenzoyl chloride typically involves the bromination of 2-Aminobenzoic acid followed by the conversion of the resulting 2-Amino-5-bromobenzoic acid to its corresponding acid chloride. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The conversion to the acid chloride is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: The bromine atom can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
N-Bromosuccinimide (NBS): Used for selective bromination of aromatic compounds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Formation of biaryl compounds or other complex structures through coupling reactions.
Hydrolysis Product: 2-Amino-5-bromobenzoic acid.
Scientific Research Applications
2-Amino-5-bromobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce specific functional groups into peptides and proteins.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzoyl chloride depends on its specific application. In general, the compound can act as an electrophile due to the presence of the benzoyl chloride group, which can react with nucleophiles. The bromine atom can participate in halogen bonding or be involved in oxidative addition reactions in the presence of transition metal catalysts. The amino group can form hydrogen bonds or participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-bromobenzoyl chloride: Bromine atom positioned at the fourth carbon instead of the fifth.
2-Amino-3-bromobenzoyl chloride: Bromine atom positioned at the third carbon.
Uniqueness
2-Amino-5-bromobenzoyl chloride is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of both an amino group and a benzoyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-5-bromobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPCEASODOAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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